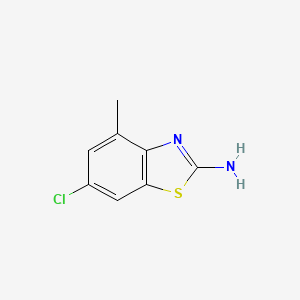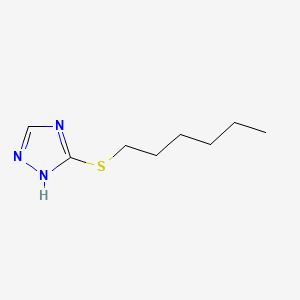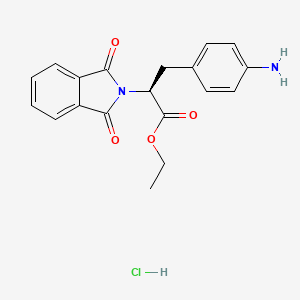
2,2',3,4-テトラクロロビフェニル
概要
説明
2,2’,3,4-Tetrachlorobiphenyl: is one of the many polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability, non-flammability, and insulating properties. their production was banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
科学的研究の応用
Chemistry: Used as a model compound to study the behavior of PCBs in the environment and their degradation pathways.
Biology: Research on its bioaccumulation and toxic effects on living organisms, including its role as an endocrine disruptor.
Medicine: Investigated for its potential health effects, including carcinogenicity and impact on the immune system.
作用機序
Target of Action
The primary target of 2,2’,3,4-Tetrachlorobiphenyl is the core circadian component PER1 . This compound inhibits PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .
Biochemical Pathways
It is known that the compound’s interaction with the aryl hydrocarbon receptor can disrupt various cellular functions by altering gene transcription .
Pharmacokinetics
They also have a tendency to bioaccumulate, which can lead to harmful health effects .
Result of Action
The molecular and cellular effects of 2,2’,3,4-Tetrachlorobiphenyl’s action include the disruption of cell function through the alteration of gene transcription . This can lead to various health effects, particularly due to the compound’s ability to bioaccumulate .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,4-Tetrachlorobiphenyl. As a persistent organic pollutant, this compound is resistant to environmental degradation through photolytic, biological, or chemical processes . This means it can persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains .
生化学分析
Biochemical Properties
2,2’,3,4-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly through its interactions with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the estrogen receptor, where it binds and disrupts normal hormone signaling . This compound also interacts with the aryl hydrocarbon receptor, leading to altered gene expression and enzyme activity, particularly in the cytochrome P450 family . These interactions can result in changes in cellular proliferation and differentiation, highlighting the compound’s impact on biochemical pathways.
Cellular Effects
2,2’,3,4-Tetrachlorobiphenyl has profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in granulocytic HL-60 cells, 2,2’,3,4-Tetrachlorobiphenyl increases the expression of cyclooxygenase-2 (COX-2) and enhances degranulation . This compound also affects the circadian clock by inhibiting the expression of the core circadian component PER1 . These cellular effects underscore the compound’s potential to disrupt normal cellular functions and contribute to various health issues.
Molecular Mechanism
The molecular mechanism of 2,2’,3,4-Tetrachlorobiphenyl involves several pathways. It binds to the aryl hydrocarbon receptor, leading to the induction of hepatic Phase I and Phase II enzymes, particularly those in the cytochrome P450 family . This binding disrupts normal cell function by altering the transcription of genes involved in detoxification and metabolism. Additionally, 2,2’,3,4-Tetrachlorobiphenyl can inhibit or activate enzymes, further influencing cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,4-Tetrachlorobiphenyl change over time. The compound is known for its stability and resistance to degradation, which means its effects can persist for extended periods . Studies have shown that exposure to this compound can lead to long-term changes in cellular function, including alterations in enzyme activity and gene expression . These temporal effects highlight the importance of understanding the long-term impact of 2,2’,3,4-Tetrachlorobiphenyl in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2,2’,3,4-Tetrachlorobiphenyl vary with different dosages in animal models. At lower doses, the compound may cause subtle changes in cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including disruptions in endocrine function and reproductive health . These dosage-dependent effects underscore the importance of careful monitoring and regulation of exposure to 2,2’,3,4-Tetrachlorobiphenyl.
Metabolic Pathways
2,2’,3,4-Tetrachlorobiphenyl is involved in several metabolic pathways, primarily through its interactions with enzymes in the cytochrome P450 family . These interactions can lead to the formation of hydroxylated metabolites, which may have different biological activities and toxicities compared to the parent compound . Understanding these metabolic pathways is crucial for assessing the compound’s overall impact on health and the environment.
Transport and Distribution
Within cells and tissues, 2,2’,3,4-Tetrachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins . The compound tends to accumulate in lipid-rich tissues, such as adipose tissue, due to its lipophilic nature . This distribution pattern can influence the compound’s localization and accumulation, affecting its overall toxicity and persistence in the body.
Subcellular Localization
The subcellular localization of 2,2’,3,4-Tetrachlorobiphenyl is primarily in the endoplasmic reticulum and mitochondria . These organelles are critical for the compound’s activity and function, as they are involved in the metabolism and detoxification processes. The localization of 2,2’,3,4-Tetrachlorobiphenyl in these organelles can lead to morphological changes and disruptions in normal cellular functions .
準備方法
Synthetic Routes and Reaction Conditions: 2,2’,3,4-Tetrachlorobiphenyl can be synthesized through various chlorination processes. One common method involves the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out under controlled temperature and pressure conditions to achieve the desired chlorination pattern .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,4-Tetrachlorobiphenyl, involved the chlorination of biphenyl in large reactors. The process was optimized to produce specific PCB congeners by controlling the reaction conditions, such as temperature, pressure, and the amount of chlorine gas used .
化学反応の分析
Types of Reactions: 2,2’,3,4-Tetrachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reductive dechlorination can occur, especially under anaerobic conditions, leading to the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reductive dechlorination can be facilitated by microbial communities or chemical reductants like sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Hydroxylated biphenyl derivatives.
Reduction: Lower chlorinated biphenyls or completely dechlorinated biphenyl.
Substitution: Biphenyl derivatives with various functional groups replacing chlorine atoms.
類似化合物との比較
- 2,3,4,4’-Tetrachlorobiphenyl
- 3,3’,4,4’-Tetrachlorobiphenyl
- 2,2’,4,4’-Tetrachlorobiphenyl
Comparison: 2,2’,3,4-Tetrachlorobiphenyl is unique in its specific chlorination pattern, which influences its chemical properties and biological effects. Compared to other tetrachlorobiphenyls, it may have different rates of degradation, bioaccumulation, and toxicity. For example, 3,3’,4,4’-Tetrachlorobiphenyl is known for its coplanar structure, which makes it more toxic and persistent in the environment .
特性
IUPAC Name |
1,2,3-trichloro-4-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-4-2-1-3-7(9)8-5-6-10(14)12(16)11(8)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWHDNLIHDBVDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073535 | |
| Record name | 2,2',3,4-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-59-9 | |
| Record name | 2,2',3,4-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16K551K7PI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(benzylamino)propyl]pyridine-3-carboxamide](/img/structure/B1597229.png)





![1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1597238.png)




![2-Chloroimidazo[1,2-a]pyridine](/img/structure/B1597247.png)


